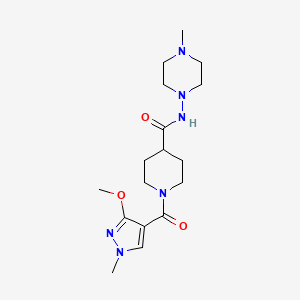
1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(4-methylpiperazin-1-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(4-methylpiperazin-1-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H28N6O3 and its molecular weight is 364.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(4-methylpiperazin-1-yl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a pyrazole moiety, piperidine ring, and a carbonyl group. Its molecular formula is C18H24N6O3, and it has a molecular weight of 366.43 g/mol. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The pyrazole ring is known for its ability to modulate enzyme activity, particularly in the context of cancer and inflammatory diseases.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on specific kinases, which are critical in cancer progression.
- Modulation of Receptor Activity : It may interact with neurotransmitter receptors, influencing neurological pathways.
Antitumor Activity
Recent studies have highlighted the antitumor potential of the compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HCT116 (Colon Cancer) | 0.64 | Significant growth inhibition |
| KMS-12 BM (Multiple Myeloma) | 0.9 | Moderate potency |
These findings suggest that the compound could serve as a lead candidate for further development in cancer therapeutics.
Anti-inflammatory Effects
In addition to its antitumor properties, the compound has demonstrated anti-inflammatory activity. In vitro studies indicated that it significantly reduces pro-inflammatory cytokines such as TNF-α and IL-6:
| Cytokine | Inhibition (%) at 10 µM |
|---|---|
| TNF-α | 85% |
| IL-6 | 76% |
This suggests potential applications in treating inflammatory diseases.
Case Studies
- Study on Antitumor Efficacy : In a mouse model of colon cancer, administration of the compound resulted in a marked reduction in tumor size compared to control groups. The study reported an average tumor volume decrease of 45% after four weeks of treatment.
- Inflammation Model : A carrageenan-induced paw edema model was employed to assess anti-inflammatory effects. The compound exhibited a reduction in paw swelling comparable to standard anti-inflammatory drugs like ibuprofen.
Eigenschaften
IUPAC Name |
1-(3-methoxy-1-methylpyrazole-4-carbonyl)-N-(4-methylpiperazin-1-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O3/c1-20-8-10-23(11-9-20)18-15(24)13-4-6-22(7-5-13)17(25)14-12-21(2)19-16(14)26-3/h12-13H,4-11H2,1-3H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMUZEABCSNKQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C2CCN(CC2)C(=O)C3=CN(N=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














